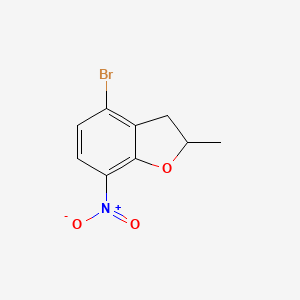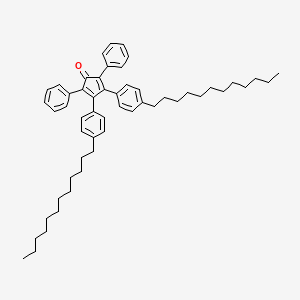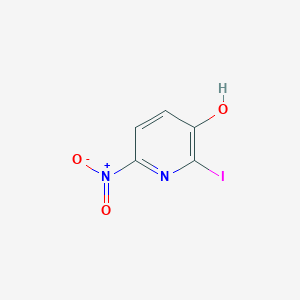
(1E)-2,2'-Difluoro-1,1'-bi(2,4-cyclopentadien-1-ylidene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) is a unique organic compound characterized by the presence of two fluorine atoms and a bi-cyclopentadienylidene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) typically involves the fluorination of a precursor compound. One common method involves the reaction of 2,4-cyclopentadien-1-ylidene with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrocarbon derivatives by removing the fluorine atoms.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce hydrocarbons.
Applications De Recherche Scientifique
(1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which (1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms play a crucial role in enhancing the compound’s reactivity and stability. The bi-cyclopentadienylidene structure allows for unique electronic interactions, making it a valuable compound in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Cyclopentadien-1-ylidene methanone: This compound shares a similar cyclopentadienylidene structure but lacks the fluorine atoms.
5-(2,4-Cyclopentadien-1-ylidene)-1,3-cyclopentadiene: Another related compound with a similar core structure but different substituents.
Uniqueness
The presence of fluorine atoms in (1E)-2,2’-Difluoro-1,1’-bi(2,4-cyclopentadien-1-ylidene) distinguishes it from other similar compounds. Fluorine atoms enhance the compound’s reactivity and stability, making it more versatile in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C10H6F2 |
|---|---|
Poids moléculaire |
164.15 g/mol |
Nom IUPAC |
(5E)-1-fluoro-5-(2-fluorocyclopenta-2,4-dien-1-ylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C10H6F2/c11-9-5-1-3-7(9)8-4-2-6-10(8)12/h1-6H/b8-7+ |
Clé InChI |
SHAKGKMQKILMEB-BQYQJAHWSA-N |
SMILES isomérique |
C1=C/C(=C\2/C=CC=C2F)/C(=C1)F |
SMILES canonique |
C1=CC(=C2C=CC=C2F)C(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene](/img/structure/B12844946.png)

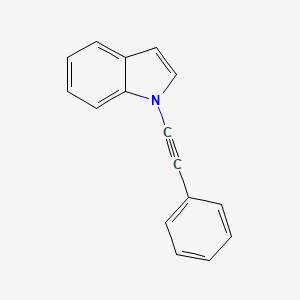
![3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine](/img/structure/B12844964.png)
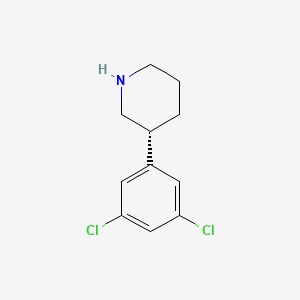
![2'-Vinyl-5,5',6,6',7,7',8,8'-octahydro-2,8'-biimidazo[1,2-a]pyridine](/img/structure/B12844979.png)
![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)
![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)
![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)
